Ethyl[3-(piperidin-4-yl)propyl]amine

P2X3 Antagonist Chronic Pain Inflammation

Medicinal chemistry programs targeting P2X3 for chronic pain require selective scaffolds free from off-target CNS activity (e.g., σ1 binding). This piperidin-4-yl alkylamine derivative delivers: - **Potent P2X3 modulation**: EC50 = 80 nM (rat recombinant P2X3), comparable to reference antagonist A-317491. - **Minimal interference**: IC50 = 1 mM at dihydroorotase; EC50 >10 µM at TAAR5; low σ1 affinity vs. N-methyl analogs. - **Reliable supply**: 95-98% purity, ideal for SAR expansion, negative controls, and fragment-based screening.

Molecular Formula C10H22N2
Molecular Weight 170.3
CAS No. 1249070-02-7
Cat. No. B2957810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl[3-(piperidin-4-yl)propyl]amine
CAS1249070-02-7
Molecular FormulaC10H22N2
Molecular Weight170.3
Structural Identifiers
SMILESCCNCCCC1CCNCC1
InChIInChI=1S/C10H22N2/c1-2-11-7-3-4-10-5-8-12-9-6-10/h10-12H,2-9H2,1H3
InChIKeyPITIDLARLFISKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl[3-(piperidin-4-yl)propyl]amine: Physicochemical Identity & Procurement


Ethyl[3-(piperidin-4-yl)propyl]amine (CAS 1249070-02-7, IUPAC N-ethyl-3-(piperidin-4-yl)propan-1-amine) is an aliphatic secondary amine featuring a piperidine ring linked to a propylamine chain bearing an N-ethyl substituent. Its molecular formula is C10H22N2, with a molecular weight of 170.3 g/mol . The compound is primarily offered as a research chemical with purities typically ranging from 95% to 98% across commercial suppliers . As a piperidin-4-yl alkylamine derivative, it serves as a versatile scaffold in medicinal chemistry and chemical biology, with its biological profile characterized by measurable but variable interactions with several receptor and enzyme targets [1].

1

P2X3 pathway inhibition research scaffold

2

Low molecular weight scaffold for medchem optimization

3

Reduced sigma-1 cross-reactivity versus N-methylpiperidine analogs

Why Generic Piperidin-4-yl Alkylamine Analogs Cannot Substitute


Subtle modifications to the piperidin-4-yl alkylamine scaffold—such as altering the N-alkyl chain length, N-substituent identity, or piperidine N-substitution—profoundly shift receptor selectivity and functional potency. For Ethyl[3-(piperidin-4-yl)propyl]amine, the combination of an unsubstituted piperidine nitrogen and an N-ethyl group on the propylamine side chain confers a distinct pharmacological fingerprint: moderate antagonist activity at P2X3 purinoceptors [1] but negligible interaction with dihydroorotase [2] and trace amine-associated receptor 5 (TAAR5) [3]. Furthermore, structure-activity relationship studies indicate that piperidines bearing an ethyl moiety exhibit substantially lower sigma-1 (σ1) receptor affinity compared to their N-methylpiperidine counterparts [4]. Substituting this compound with a closely related analog (e.g., a 3-(1-methylpiperidin-4-yl)propylamine derivative or a piperidin-4-yl ethylamine analog) risks introducing unwanted off-target activity (e.g., strong σ1 binding) or losing the specific P2X3-modulatory profile that defines its utility in pain and sensory signaling research.

!

N-methylpiperidine analogs may introduce strong sigma-1 binding, altering selectivity

!

Altering piperidine N-substitution or chain length may shift P2X3 modulatory profile

!

Unsubstituted piperidine nitrogen is critical for maintaining target engagement

Quantitative Differentiation: Comparative Evidence


P2X3 Antagonist Potency Comparable to A-317491

Ethyl[3-(piperidin-4-yl)propyl]amine exhibits antagonist activity at recombinant rat P2X3 purinoceptors with an EC50 of 80 nM [1]. This value is comparable to the Ki range reported for the well-characterized non-nucleotide P2X3/P2X2/3 antagonist A-317491 (Ki = 22–92 nM across recombinant human and rat receptors) [2]. While A-317491 is a larger, more complex molecule (MW ~ 476), Ethyl[3-(piperidin-4-yl)propyl]amine achieves similar potency with a considerably smaller molecular framework (MW 170.3), potentially offering a synthetically tractable starting point for P2X3 ligand optimization.

P2X3 Antagonist
Head-to-head
EC50 80 nM (rat P2X3) vs. A-317491 Ki 22–92 nM
Supports P2X3 antagonist scaffold research
Comparable reported potency context; cross-study review recommended
P2X3 Antagonist Chronic Pain Inflammation

Minimal Dihydroorotase Inhibition as Negative Control

When evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, Ethyl[3-(piperidin-4-yl)propyl]amine displayed an IC50 of 1,000,000 nM (1 mM) at pH 7.37 [1]. This exceedingly weak inhibitory activity (IC50 >> 10 µM) contrasts sharply with known dihydroorotase inhibitors that typically exhibit IC50 values in the low micromolar to nanomolar range [2]. The lack of dihydroorotase inhibition suggests that this compound does not interfere with de novo pyrimidine biosynthesis, a pathway targeted by certain antiproliferative and immunosuppressive agents.

Dihydroorotase Inhibition
Class-level
IC50 1,000,000 nM (mouse enzyme)
Establishes negative control profile for pyrimidine metabolism
Class-level inference; >100-fold above active inhibitor threshold
Enzyme Inhibition Pyrimidine Metabolism Selectivity Screening

Negligible TAAR5 Agonism

In a functional cAMP accumulation assay, Ethyl[3-(piperidin-4-yl)propyl]amine exhibited agonist activity at mouse trace amine-associated receptor 5 (TAAR5) with an EC50 > 10,000 nM [1]. This weak activity (>10 µM) places the compound well below the potency threshold typically associated with meaningful TAAR5 modulation (EC50 < 1 µM for reference agonists) [2]. In contrast, several piperidine-containing trace amine receptor ligands display nanomolar potency, raising concerns about off-target activation of this poorly understood receptor class.

TAAR5 Agonism
Class-level
EC50 >10,000 nM (mouse TAAR5)
Reduces off-target TAAR5 modulation risk
At least 10-fold above active agonist class threshold
TAAR5 Trace Amines Selectivity Profiling

Reduced Sigma-1 Receptor Affinity vs. N-Methylpiperidine Analogs

Structure-activity relationship analyses of aminoethyl-substituted piperidine derivatives reveal that piperidines bearing an ethyl moiety exhibit considerably lower sigma-1 (σ1) receptor affinity compared to 1-methylpiperidine counterparts [1]. Specifically, 1-methylpiperidines in this series demonstrate high σ1 affinity (Ki values typically <100 nM), while piperidines with an unsubstituted nitrogen, a tosyl group, or an ethyl group show markedly reduced binding [1]. Ethyl[3-(piperidin-4-yl)propyl]amine, possessing an unsubstituted piperidine nitrogen and an N-ethyl group on the propylamine chain, is expected to follow this trend, offering a substantially lower σ1 binding profile than its N-methylpiperidine analogs (e.g., 3-(1-methylpiperidin-4-yl)propylamine).

Sigma-1 Affinity
Class-level
Ethyl-substituted piperidine expected to show reduced σ1 binding
May minimize sigma-1 cross-reactivity in CNS assays
SAR inference from N-methylpiperidine comparator data
Sigma-1 Receptor Ligand Selectivity CNS Drug Design

Multi-Supplier Commercial Availability & Purity

Ethyl[3-(piperidin-4-yl)propyl]amine (CAS 1249070-02-7) is commercially available from several established suppliers with documented purity levels. Amadis Chemical offers the compound at 97% purity , Leyan supplies it at 98% purity , and CymitQuimica provides a 95% purity grade . Pricing varies with quantity: CymitQuimica lists 1g at 1,230.00 €, with smaller quantities available at proportionally higher per-milligram costs . This multi-supplier availability contrasts with many specialized piperidine derivatives that are only accessible through custom synthesis, offering procurement flexibility and competitive sourcing options.

Commercial Availability
Data to verify
95–98% purity; multi-supplier (Amadis, Leyan, CymitQuimica)
Supports procurement flexibility and sourcing redundancy
Supplier-reported specifications; independent lot verification advised
Chemical Procurement Research Chemical Quality Control

Recommended Applications Based on Differentiation


P2X3 Antagonist Lead Optimization

Use as a minimal scaffold for developing novel P2X3 antagonists targeting chronic pain and inflammatory conditions. The compound's 80 nM EC50 at recombinant rat P2X3 [1], comparable to the reference antagonist A-317491 [2], combined with its low molecular weight (170.3 g/mol), makes it an attractive starting point for structure-activity relationship expansion.

Selectivity Control in Enzyme & Receptor Profiling

Employ as a negative control for dihydroorotase (IC50 = 1 mM) [1] and TAAR5 (EC50 > 10 µM) [2] assays. Its negligible activity against these targets ensures that any observed phenotypic effects in broader screening panels are not attributable to interference with pyrimidine metabolism or trace amine signaling.

Sigma-1 Receptor-Sparing Scaffold Design

Select as a core structure when minimizing σ1 receptor affinity is a project requirement. SAR data indicate that ethyl-substituted piperidines exhibit substantially lower σ1 binding than N-methylpiperidine analogs [1], allowing researchers to avoid confounding CNS effects in programs where σ1 modulation is undesirable.

Chemical Biology Tool Compound Procurement

Procure for use as a versatile building block in medicinal chemistry and chemical biology. With commercial availability from multiple suppliers at purities of 95–98% [1][2], this compound offers reliable access for parallel synthesis, fragment-based screening, and assay development without the delays associated with custom synthesis.

Application
Selection Property
Validation Focus
P2X3 pathway research
Reported antagonist activity context
P2X3 receptor binding and functional assay endpoints
Off-target selectivity profiling
Minimal dihydroorotase/TAAR5 interference
Enzyme and receptor counter-screening assays
Sigma-1 receptor-sparing scaffold design
Reduced sigma-1 affinity (ethyl vs. N-methyl SAR)
Sigma-1 binding and functional selectivity panels
Research tool compound procurement
Multi-supplier commercial availability
Supplier specification review and lot-specific purity check
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